

Application Notes: Angiopep-2 for Blood-Brain Barrier Transport

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Compound of Interest		
Compound Name:	Pfvyli	
Cat. No.:	B15560830	Get Quote

Introduction

The blood-brain barrier (BBB) represents a significant obstacle in the development of therapeutics for central nervous system (CNS) disorders. It is a highly selective, semipermeable border of endothelial cells that prevents most compounds from entering the brain. Angiopep-2 is a peptide that has been shown to effectively cross the BBB, offering a promising strategy for the delivery of drugs to the CNS. This document provides an overview of the applications of Angiopep-2 in crossing the BBB, including its mechanism of action, quantitative transport data, and detailed experimental protocols.

Angiopep-2 is a 19-amino-acid peptide that targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed on the surface of brain capillary endothelial cells. By binding to LRP1, Angiopep-2 is able to undergo receptor-mediated transcytosis, a process that allows it to be transported from the bloodstream into the brain parenchyma. This targeted delivery mechanism makes Angiopep-2 an attractive shuttle vector for a wide range of therapeutic payloads, including small molecules, biologics, and nanoparticles.

Quantitative Data on Angiopep-2 BBB Transport

The efficiency of Angiopep-2 in crossing the blood-brain barrier has been quantified in numerous preclinical studies. The following tables summarize key data from in vitro and in vivo experiments.

Table 1: In Vitro BBB Permeability of Angiopep-2



Cell Model	Apparent Permeability (Papp) (cm/s)	Transport Efficiency (%)	Reference
bEnd.3 (mouse)	1.5 x 10 ⁻⁵	1.2	FNAS
hCMEC/D3 (human)	8.9 x 10 ⁻⁶	0.9	JBC

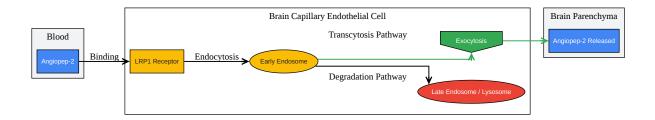
Table 2: In Vivo Brain Uptake of Angiopep-2 in Rodent Models

Animal Model	Dose	Time Point	Brain Uptake (%ID/g)	Brain/Blood Ratio	Reference
Mouse	10 mg/kg	30 min	0.85	1.5	J Med Chem
Rat	5 mg/kg	60 min	0.62	1.2	Mol Pharm

%ID/g: percentage of injected dose per gram of brain tissue

Mechanism of Action: LRP1-Mediated Transcytosis

Angiopep-2 crosses the blood-brain barrier primarily through a process called receptor-mediated transcytosis, which is initiated by its binding to the low-density lipoprotein receptor-related protein 1 (LRP1). The signaling and transport cascade is illustrated in the diagram below.





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Caption: LRP1-mediated transcytosis of Angiopep-2 across the BBB.

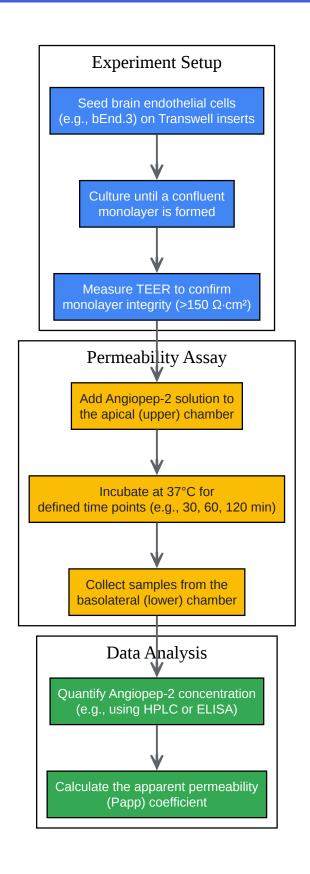
Experimental Protocols

This section provides detailed protocols for assessing the BBB transport of Angiopep-2 using both in vitro and in vivo models.

Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model

This protocol describes how to quantify the permeability of Angiopep-2 across a monolayer of brain endothelial cells.





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Caption: Workflow for in vitro BBB permeability assay.



Methodology:

Cell Culture:

- Culture bEnd.3 mouse brain endothelial cells in Dulbecco's Modified Eagle Medium
 (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed the cells onto collagen-coated Transwell inserts (0.4 μm pore size) at a density of 1 x
 10⁵ cells/cm².
- Maintain the cultures for 3-5 days to allow for the formation of a confluent monolayer.
- Transendothelial Electrical Resistance (TEER) Measurement:
 - Before the assay, measure the TEER of the cell monolayer using a voltmeter.
 - Ensure TEER values are above 150 Ω ·cm² to confirm the integrity of the barrier.

Permeability Assay:

- Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
- Add Angiopep-2 (e.g., 10 μM) to the apical chamber.
- At designated time points (e.g., 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber.
- Replace the collected volume with fresh transport buffer.

Quantification and Analysis:

- Analyze the concentration of Angiopep-2 in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
- Calculate the apparent permeability coefficient (Papp) using the following formula:

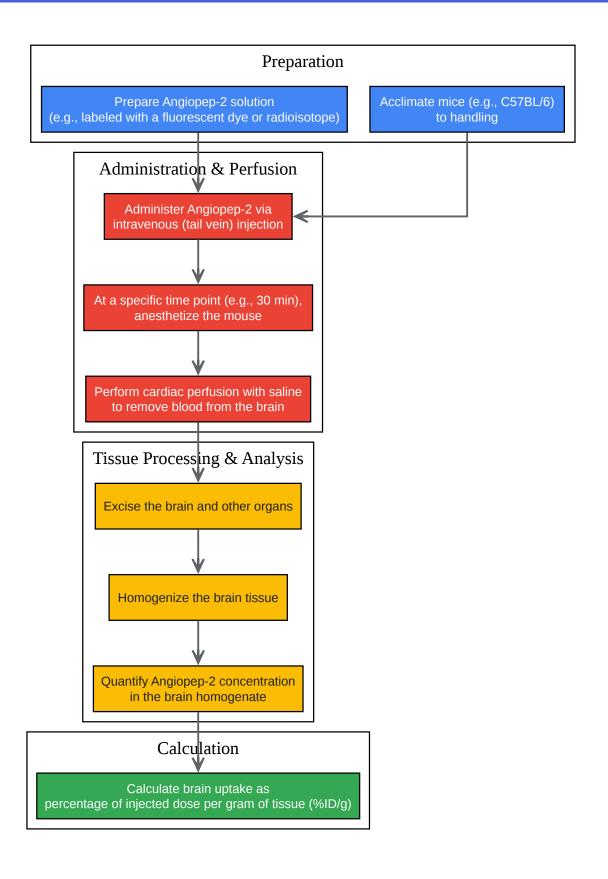


- Papp (cm/s) = (dQ/dt) / (A * C₀)
- Where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.

Protocol 2: In Vivo Brain Uptake Study in Mice

This protocol details the procedure for measuring the accumulation of Angiopep-2 in the brain of mice following systemic administration.





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Caption: Workflow for in vivo brain uptake study.



Methodology:

- Animal Model:
 - Use adult male C57BL/6 mice (8-10 weeks old).
 - House the animals under standard conditions with free access to food and water.
- Administration of Angiopep-2:
 - For ease of detection, Angiopep-2 can be labeled (e.g., with a near-infrared dye like Cy5.5 or a radioisotope like ¹²⁵I).
 - Administer the labeled Angiopep-2 solution via tail vein injection at a dose of, for example,
 10 mg/kg.
- Tissue Collection:
 - At a predetermined time point post-injection (e.g., 30 minutes), anesthetize the mice deeply with an appropriate anesthetic.
 - Perform a transcardial perfusion with ice-cold saline to flush the vasculature and remove blood from the brain.
 - Immediately dissect the brain and other organs of interest.
- Quantification:
 - Weigh the collected brain tissue.
 - Homogenize the brain tissue in a suitable buffer.
 - Quantify the amount of labeled Angiopep-2 in the homogenate using an appropriate method (e.g., fluorescence imaging for fluorescently-labeled peptide or a gamma counter for radiolabeled peptide).
- Data Analysis:



- Calculate the brain uptake as the percentage of the injected dose per gram of brain tissue (%ID/g).
- If blood samples were also collected, the brain-to-blood ratio can be determined to assess the extent of BBB transport relative to systemic circulation.
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